molecular formula C15H21NO4 B13565012 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid

3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid

Cat. No.: B13565012
M. Wt: 279.33 g/mol
InChI Key: KHRRACHBDYFCAL-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a trimethylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trimethylbutanoic acid moiety through a series of reactions including alkylation and esterification. The final step usually involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A similar compound with a slightly different structure, used in similar applications.

    (5-Oxooxazolidin-4-yl)acetic acid derivatives: Compounds with similar protective groups and applications in peptide synthesis.

Uniqueness

3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical and biochemical applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2,2,3-trimethyl-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C15H21NO4/c1-14(2,12(17)18)15(3,4)16-13(19)20-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

KHRRACHBDYFCAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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